molecular formula C21H27N3O2 B7152272 N-[(3-methoxyphenyl)methyl]-N-methyl-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide

N-[(3-methoxyphenyl)methyl]-N-methyl-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide

Cat. No.: B7152272
M. Wt: 353.5 g/mol
InChI Key: UPGBLJXICOMOAJ-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-N-methyl-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide is a complex organic compound with a unique structure that combines a methoxyphenyl group, a pyridinyl group, and a piperidinyl group

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-N-methyl-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-23(15-17-6-5-7-19(14-17)26-2)21(25)16-24-12-9-18(10-13-24)20-8-3-4-11-22-20/h3-8,11,14,18H,9-10,12-13,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGBLJXICOMOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)OC)C(=O)CN2CCC(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-N-methyl-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 3-methoxyphenylmethylamine, which is then reacted with N-methyl-2-(4-pyridin-2-ylpiperidin-1-yl)acetyl chloride under controlled conditions to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Catalysts and automated systems are often employed to optimize the reaction process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-N-methyl-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridinyl group can be reduced to a piperidinyl group.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the pyridinyl group can produce a fully saturated piperidinyl compound.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-N-methyl-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-N-methyl-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal signaling pathways.

Comparison with Similar Compounds

N-[(3-methoxyphenyl)methyl]-N-methyl-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide can be compared with other similar compounds, such as:

    N-[(3-methoxyphenyl)methyl]-N-methyl-2-(4-pyridin-2-ylpiperidin-1-yl)ethanamide: This compound has a similar structure but with an ethanamide group instead of an acetamide group.

    N-[(3-methoxyphenyl)methyl]-N-methyl-2-(4-pyridin-2-ylpiperidin-1-yl)propionamide: This compound has a propionamide group, which can affect its chemical properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

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